

AS1842856: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AS1842856 is a potent and selective small-molecule inhibitor of the Forkhead box O1 (Foxo1) transcription factor.[1][2][3] By directly binding to the active, unphosphorylated form of Foxo1, AS1842856 effectively blocks its transcriptional activity, leading to a range of biological effects. [1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse biological activities of AS1842856. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts. Notably, recent studies have revealed that AS1842856 also exhibits off-target activity as a direct inhibitor of glycogen synthase kinase 3 (GSK3), contributing to its cytotoxic effects in certain cancer models.[5][6]

Chemical Structure and Physicochemical Properties

AS1842856, with the IUPAC name 5-Amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a quinolone derivative.[7] Its chemical identifiers and physicochemical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	5-Amino-7- (cyclohexylamino)-1-ethyl-6- fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid	[7]
CAS Number	836620-48-5	[3]
Molecular Formula	C18H22FN3O3	[3]
Molecular Weight	347.38 g/mol	[7]
SMILES	CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O	[7]
InChI	InChI=1S/C18H22FN3O3/c1- 2-22-9-11(18(24)25)17(23)14- 13(22)8- 12(15(19)16(14)20)21-10-6-4- 3-5-7-10/h8-10,21H,2- 7,20H2,1H3,(H,24,25)	[7]
Solubility	Soluble in DMSO (up to 5 mg/mL)	[7]
Storage	Store at -20°C	[2]

Biological Activity and Quantitative Data

AS1842856 is a cell-permeable inhibitor that potently blocks the transcriptional activity of Foxo1 with an IC $_{50}$ of 33 nM.[7] It demonstrates selectivity for Foxo1 over other Foxo isoforms, such as Foxo3a and Foxo4.[2] The compound has been shown to modulate various cellular processes, including gluconeogenesis, adipogenesis, apoptosis, and autophagy.[1][2][8] Recent evidence also points to its role as a direct inhibitor of GSK3.[5][6]

In Vitro Activity



Target/Process	Cell Line	Assay	IC ₅₀ / Effect	Reference
Foxo1	HepG2	Luciferase Reporter Assay	33 nM	[7]
Foxo3a	HepG2	Luciferase Reporter Assay	> 1 µM	[2]
Foxo4	HepG2	Luciferase Reporter Assay	> 1 µM	[2]
Foxo1-mediated promoter activity	HepG2	Luciferase Reporter Assay	70% inhibition at 100 nM	[7]
Foxo3-mediated promoter activity	HepG2	Luciferase Reporter Assay	3% inhibition at 100 nM	[2]
Foxo4-mediated promoter activity	HepG2	Luciferase Reporter Assay	20% inhibition at 100 nM	[2]
PEPCK mRNA	Fao rat hepatoma	qRT-PCR	IC50 = 37 nM	[7]
G6Pase mRNA	Fao rat hepatoma	qRT-PCR	IC50 = 130 nM	[7]
Glucose Production	Fao rat hepatoma	Glucose Assay	IC ₅₀ = 43 nM	[7]
GSK3β	-	In vitro kinase assay	IC ₅₀ = 8.2 nM	[9]
Adipogenesis	3T3-L1	Oil Red O staining	Almost complete suppression at 1.0 µM	[8]
Apoptosis	Glioblastoma & Breast Cancer Cells	Annexin V/PI Staining	Increased apoptosis at 1 μΜ	[10]

In Vivo Activity

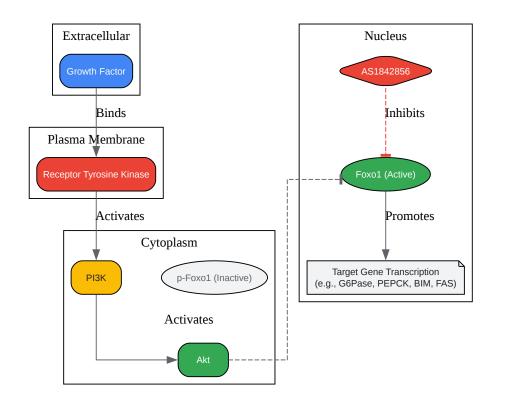


Animal Model	Treatment	Effect	Reference
Diabetic db/db mice	100 mg/kg, p.o.	Drastic decrease in fasting plasma glucose	[3]
Normal and db/db mice	100 mg/kg, p.o.	Suppression of pyruvate-induced hyperglycemia	[3]

Signaling Pathways and Experimental Workflows AS1842856 Inhibition of the PI3K/Akt/Foxo1 Signaling Pathway

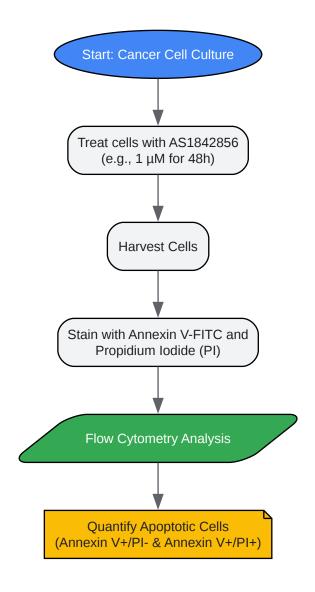
The diagram below illustrates the canonical PI3K/Akt signaling pathway leading to the phosphorylation and inactivation of Foxo1. **AS1842856** directly binds to the unphosphorylated, active form of Foxo1 in the nucleus, preventing its transcriptional activity and subsequent downstream effects on gluconeogenesis and apoptosis.





Phosphorylates (Inactivates)





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